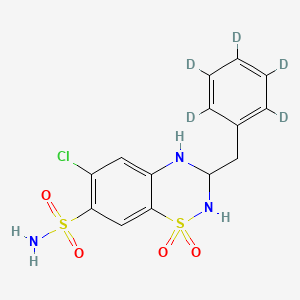

Benzylhydrochlorothiazide-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzylhydrochlorothiazide-d5 is the deuterium labeled Benzylhydrochlorothiazide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

The synthesis of Benzylhydrochlorothiazide-d5 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Molecular Structure Analysis

The molecular formula of Benzylhydrochlorothiazide-d5 is C14H9D5ClN3O4S2, and it has a molecular weight of 392.89 .

Physical And Chemical Properties Analysis

Benzylhydrochlorothiazide-d5 has a molecular weight of 392.89 and a molecular formula of C14H9D5ClN3O4S2 . Further physical and chemical properties are not explicitly mentioned in the available resources.

Applications De Recherche Scientifique

Development of Antitumor Agents

Antitumor Benzothiazole Prodrug Development A series of potent and selective antitumor benzothiazoles were developed, tracing from the initial discovery of a lead compound to the identification of a clinical candidate, Phortress. This development involved understanding the mechanism of action, including selective cell uptake, AhR binding, and the conversion of the drug into a reactive intermediate leading to cell death. Advances in synthetic chemistry and pharmacokinetics were crucial in this process, particularly in the design of water-soluble prodrugs for parenteral administration (Bradshaw & Westwell, 2004).

Exploration of Heterocyclic Compounds

Synthesis and Chemistry of Benzothiadiazine Derivatives The review summarizes over fifty years of research on 1,2,3-Benzothiadiazine 1,1-dioxide derivatives, highlighting their synthesis, reactions, and potential therapeutic applications. These compounds, including chlorothiazide and hydrochlorothiazide, are explored for their application in treating various diseases, underlining the significance of structural features in their research and therapeutic use (Gyűjtő et al., 2020).

Potential Antimicrobial Applications

Antitubercular Agents Derived from Benzothiazole A series of benzamide scaffolds derived from thiazinone ring opening of PBTZ169 were identified as anti-TB agents. Compounds exhibited excellent in vitro activity against Mycobacterium tuberculosis, suggesting their potential as lead compounds for future antitubercular drug discovery (Li et al., 2018).

Neuroprotective Research

Benzothiazole/Piperazine Derivatives Against Cognitive Deficits In a study targeting Alzheimer's disease, benzothiazole-piperazine compounds were synthesized, showing significant inhibitory potencies against acetylcholinesterase. These compounds improved learning and memory parameters in animal models, indicating their potential as anti-Alzheimer agents (Ozkay et al., 2012).

Mécanisme D'action

Target of Action

Benzylhydrochlorothiazide-d5, a deuterium-labeled form of Benzylhydrochlorothiazide , primarily targets the Na+/Cl- cotransporter in the distal convoluted tubules in the kidneys . This transporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream .

Mode of Action

As a diuretic, Benzylhydrochlorothiazide-d5 inhibits the active reabsorption of chloride ions at the early distal tubule via the Na+/Cl- cotransporter . This inhibition results in an increase in the excretion of sodium, chloride, and water . This action leads to a decrease in the fluid volume within the vascular system, reducing blood pressure and alleviating edema .

Biochemical Pathways

The inhibition of the Na+/Cl- cotransporter disrupts the electrolyte balance in the body. It leads to increased water loss (diuresis), decreased blood volume, and reduced cardiac output . Additionally, the inhibition of this transporter can cause a loss of potassium and an increase in serum uric acid .

Pharmacokinetics

It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The primary result of Benzylhydrochlorothiazide-d5’s action is the promotion of diuresis, leading to a reduction in blood pressure and the management of edema . The increased excretion of water and electrolytes can also impact the balance of other ions in the body, potentially leading to hypokalemia (low potassium levels) and hyperuricemia (high uric acid levels) .

Propriétés

IUPAC Name |

6-chloro-1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)/i1D,2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSSMIJUDVUASQ-RALIUCGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)

![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)